molecular formula C28H23ClN2O5 B3056015 2-Amino-6-nitrohexanoic acid CAS No. 68314-04-5

2-Amino-6-nitrohexanoic acid

Cat. No.: B3056015
CAS No.: 68314-04-5
M. Wt: 502.9 g/mol
InChI Key: JIZOONXWVOABDX-WXVAWEFUSA-N
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Description

2-Amino-6-nitrohexanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of hexanoic acid to form 6-nitrohexanoic acid, which is then subjected to reductive amination to introduce the amino group, resulting in 2-Amino-6-nitrohexanoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-nitrohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2-amino-6-aminohexanoic acid.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-6-nitrohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and antimicrobial properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-nitrohexanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it binds to human arginase I through multiple nitro-metal coordination interactions in the binuclear manganese cluster . This binding can inhibit the enzyme’s activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Nitrohexanoic acid: Lacks the amino group but shares the nitrohexanoic acid backbone.

    2-Aminoheptanedioic acid: Similar structure but with different functional groups.

    2-Amino-6-boronohexanoic acid: Contains a boronic acid group instead of a nitro group.

Uniqueness

2-Amino-6-nitrohexanoic acid is unique due to the presence of both an amino and a nitro group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes through nitro-metal coordination interactions further distinguishes it from similar compounds.

Properties

CAS No.

68314-04-5

Molecular Formula

C28H23ClN2O5

Molecular Weight

502.9 g/mol

IUPAC Name

benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C28H23ClN2O5/c29-16-21-17-35-27-22(30-25(32)20-14-8-3-9-15-20)26(33)31(27)23(21)28(34)36-24(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,22,24,27H,16-17H2,(H,30,32)/t22-,27+/m0/s1

InChI Key

JIZOONXWVOABDX-WXVAWEFUSA-N

Isomeric SMILES

C1C(=C(N2[C@H](O1)[C@H](C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl

SMILES

C(CC[N+](=O)[O-])CC(C(=O)O)N

Canonical SMILES

C1C(=C(N2C(O1)C(C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl

sequence

X

Synonyms

(S)-2-amino-6-nitrohexanoic acid
2-amino-6-nitrocaproic acid
2-amino-6-nitrohexanoic acid
6-nitronorleucine

Origin of Product

United States

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